Estrone 3-Valerate

Beschreibung

Overview of Steroid Esters as Prodrugs in Endocrine Research

In the realm of endocrine research and pharmacology, steroid esters represent a pivotal class of molecules designed as prodrugs. A prodrug is a pharmacologically less active compound that, after administration, is converted into an active drug through metabolic processes. scirp.org Esterification, the process of forming an ester from an alcohol and an acid, is a common strategy employed to modify the properties of parent steroid hormones. wikipedia.orgwikipedia.org This chemical modification is intended to improve the pharmacokinetic and pharmacodynamic profile of the steroid. scirp.org

The primary goals of creating steroid ester prodrugs include enhancing metabolic stability, altering solubility in water or lipids, and improving bioavailability. scirp.orgwikipedia.org By attaching an ester group, the lipophilicity of the steroid can be increased, which often facilitates its absorption and allows for a slower release from the site of administration, particularly in depot injections. wikipedia.org This results in a prolonged duration of action, reducing the frequency of administration. wikipedia.orgwikipedia.org The nature of the attached ester group, such as the length of its fatty acid chain, can be tailored to control the rate of hydrolysis and, consequently, the release of the active parent steroid. wikipedia.org For instance, longer fatty acid chains generally lead to greater lipophilicity and a slower release from oily depots. wikipedia.org This prodrug strategy has been extensively applied to various steroids, including androgens, estrogens, progestogens, and corticosteroids. wikipedia.org

Contextualizing Estrone (B1671321) 3-Valerate as a C-3 Ester of Estrone

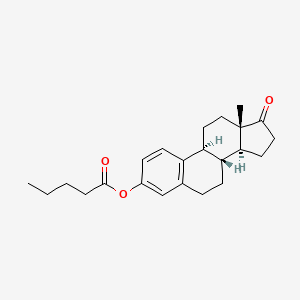

Estrone 3-Valerate is chemically defined as the ester formed from the steroid hormone estrone and valeric acid (pentanoic acid). The designation "3-Valerate" specifies that the valerate (B167501) group is attached to the hydroxyl group at the C-3 position of the estrone molecule's steroid nucleus. wikipedia.org Estrone is one of the three major endogenous estrogens, characterized by a ketone group at the C-17 position and a phenolic hydroxyl group at the C-3 position. wikipedia.org This C-3 hydroxyl group is a common site for modification to create estrogen prodrugs.

The esterification at the C-3 position, as seen in this compound, is a key strategy for creating estrogen prodrugs. tandfonline.com Other examples of C-3 estrone esters include naturally occurring estrone sulfate (B86663) and investigational compounds like oleoyl-estrone. drugbank.comwikipedia.org While estradiol (B170435) valerate, an ester of the more potent estrogen estradiol, is a widely studied and used compound, this compound is its conceptual analog derived from estrone. wikipedia.orgdrugbank.com The principle behind its design is that the valerate ester would be cleaved in the body by esterase enzymes, releasing the active parent hormone, estrone. scirp.org Estrone itself is a weak estrogen but can be converted in the body to the more potent estradiol, serving as a precursor. wikipedia.orgwikipedia.org The addition of the valerate ester is intended to modify the release and metabolic profile of estrone. For example, the esterification of estradiol with valeric acid to form estradiol valerate prevents its metabolism to estrone until hydrolysis occurs. hormonebalance.org

Rationale for Academic Investigation of Estrogenic Prodrugs

The academic and pharmaceutical research into estrogenic prodrugs is driven by several key objectives aimed at optimizing therapy and expanding therapeutic applications. A primary motivation is to overcome the pharmacokinetic limitations of natural estrogens like estradiol. scirp.orgresearchgate.net

Key Research Objectives for Estrogenic Prodrugs:

| Rationale | Description | Supporting Findings |

| Improved Pharmacokinetics | Modifying the parent estrogen to enhance properties like oral bioavailability, metabolic stability, and duration of action. wikipedia.orgwikipedia.org | Esterification can protect the estrogen from rapid first-pass metabolism in the liver, allowing for more consistent systemic exposure. wikipedia.orghormonebalance.org For example, sulfur-based esters can bypass first-pass metabolism, leading to high oral bioavailability. wikipedia.org |

| Tissue-Selective Targeting | Designing prodrugs that are activated by specific enzymes present only in target tissues, thereby concentrating the drug's effect and minimizing systemic side effects. tandfonline.comresearchgate.net | Researchers have developed brain-selective estrogen prodrugs that are converted to active estradiol only in the central nervous system, offering potential for treating neurological conditions without peripheral hormonal effects. nih.govacs.orgnih.gov |

| Enhanced Therapeutic Efficacy | Achieving more stable and optimal concentrations of the active hormone to improve treatment outcomes. aacrjournals.org | In cancer therapy, estrogenic prodrugs have been designed to link with cytotoxic agents to specifically target estrogen receptor-positive tumor cells. tandfonline.com |

| Controlled Release | Formulating prodrugs for depot injections that provide a slow and sustained release of the hormone over weeks or months, improving patient adherence. wikipedia.org | The lipophilicity conferred by fatty acid esters allows the prodrug to be dissolved in an oil vehicle, forming a depot at the injection site from which it is slowly released and hydrolyzed. wikipedia.org |

The development of prodrugs allows for a nuanced approach to estrogen therapy, enabling researchers to design molecules with specific properties tailored to different clinical needs, from hormone replacement to targeted cancer treatment. researchgate.netaacrjournals.org

Current State of Research on this compound (Acknowledging Limited Direct Literature)

A comprehensive review of the scientific literature reveals that this compound is not a widely studied compound. While its analog, estradiol valerate, is the subject of extensive research and clinical use, specific investigations into the synthesis, pharmacology, or clinical application of this compound are scarce. drugbank.comkup.atfertilityscienceresearch.orgnih.gov

The academic focus has largely been on other estrogen esters. For instance, research on estrone esters has often centered on estrone sulfate, a major circulating estrogen conjugate, and its role in conditions like breast cancer through its conversion to estrone by the enzyme steroid sulfatase. wikipedia.orgwikipedia.org Other synthetic esters, such as oleoyl-estrone, have been investigated for different potential applications, like body weight regulation. drugbank.com

The limited research on this compound may be attributable to the greater estrogenic potency of estradiol compared to estrone. wikipedia.orgwikipedia.org Consequently, prodrug strategies have predominantly focused on optimizing the delivery of estradiol. Estradiol valerate, for example, is readily hydrolyzed to estradiol and is effective in various therapeutic contexts. drugbank.comnih.gov Research into novel estrogen prodrugs continues to evolve, with a significant emphasis on creating tissue-selective agents, such as those that target the central nervous system to provide neuroprotective benefits without causing unwanted peripheral estrogenic effects. nih.govacs.orgnih.gov While the theoretical principles of its structure as a C-3 ester prodrug of estrone are well-understood within steroid biochemistry, this compound itself does not appear to be a current focus of significant academic or clinical investigation.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-20H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLHSYGNONSVOX-UGTOYMOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747734 | |

| Record name | 17-Oxoestra-1,3,5(10)-trien-3-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128788-26-1 | |

| Record name | 17-Oxoestra-1,3,5(10)-trien-3-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Elucidation of Estrone 3 Valerate

Synthetic Pathways for Estrone (B1671321) 3-Esterification

The synthesis of Estrone 3-Valerate is achieved through the targeted esterification of the estrone molecule. This process involves forming an ester linkage at the phenolic hydroxyl group located at the third carbon (C-3) of the steroid's A-ring.

The primary method for synthesizing this compound is the direct esterification of estrone with a reactive form of valeric acid. The phenolic hydroxyl group at C-3 is the target for this reaction due to its inherent nucleophilicity. Common laboratory and industrial approaches involve reacting estrone with valeryl chloride or valeric anhydride (B1165640) in the presence of a base.

The base, typically a tertiary amine like pyridine (B92270) or triethylamine, serves two main purposes: it acts as a catalyst and neutralizes the acidic byproduct of the reaction (e.g., hydrochloric acid when using valeryl chloride). The reaction is generally performed in an inert organic solvent to dissolve the steroid and reagent.

Key Reaction Steps:

Activation of Valeric Acid: Valeric acid is converted into a more reactive acylating agent, such as valeryl chloride or valeric anhydride.

Nucleophilic Attack: The oxygen atom of the C-3 phenolic hydroxyl group of estrone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Formation of Ester Bond: An intermediate is formed, which then collapses to yield the final product, this compound, and a byproduct.

| Acylating Agent | Catalyst/Base | Typical Solvent | Byproduct |

|---|---|---|---|

| Valeryl Chloride | Pyridine | Dichloromethane (DCM) | Pyridine Hydrochloride |

| Valeric Anhydride | Triethylamine | Tetrahydrofuran (THF) | Triethylammonium Valerate (B167501) |

Regioselectivity is a critical aspect of synthesizing estrone esters. The estrone molecule possesses two primary reactive sites: the phenolic hydroxyl group at C-3 and a ketone group at C-17. nih.gov Esterification reactions with acylating agents under standard conditions selectively occur at the C-3 position.

This high degree of regioselectivity is attributed to the significant difference in the chemical nature of the two functional groups. The C-3 hydroxyl group is phenolic, making its proton acidic and the corresponding oxygen atom a potent nucleophile, especially in the presence of a base. wku.edu In contrast, the C-17 group is a ketone, which is an electrophilic center and does not participate in esterification reactions under these conditions. While the C-17 ketone can be reduced to a hydroxyl group (forming estradiol), this requires specific reducing agents and is not a competing reaction during esterification. google.com This inherent reactivity difference ensures that acylation proceeds almost exclusively at the C-3 position, yielding this compound with high purity and minimizing the formation of other isomers. mtak.hursc.org

Purification and Characterization Methodologies for Synthetic this compound

Following the synthesis, a multi-step process of purification and characterization is essential to isolate the this compound and confirm its chemical identity and purity.

Purification:

Extraction: The initial reaction mixture is typically subjected to liquid-liquid extraction to remove the catalyst and water-soluble byproducts. researchgate.net

Chromatography: Column chromatography is a widely used technique for separating the desired ester from any unreacted estrone or other impurities. britannica.com High-performance liquid chromatography (HPLC) can be employed for further purification and to assess the final purity of the compound. bohrium.com

Crystallization: The final step in purification often involves the crystallization of the product from a suitable solvent system, which yields the compound in a highly pure, solid form. britannica.com

Characterization: Structural elucidation is performed using various spectroscopic methods to confirm that the desired molecular structure has been successfully synthesized.

| Technique | Expected Observation | Information Provided |

|---|---|---|

| 1H NMR | Signals for aromatic protons (A-ring), steroid backbone protons, and distinct signals for the pentanoyl (valerate) chain (triplet and multiplet patterns for CH3 and CH2 groups). | Confirms the presence and connectivity of protons in the molecule, verifying the addition of the valerate group. |

| 13C NMR | Resonances for the C-3 carbon shifted downfield due to esterification, carbonyl carbon of the ester, and carbons of the valerate chain, in addition to the 21 carbons of the estrone skeleton. | Provides a carbon map of the molecule, confirming the carbon framework and the presence of all functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C23H30O3, MW: 354.48 g/mol). cymitquimica.comchemicalbook.com Fragmentation patterns can further confirm the structure. | Determines the molecular weight and can provide structural information through fragmentation analysis. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the ester carbonyl (C=O) stretch (approx. 1750-1735 cm-1) and the C-17 ketone carbonyl stretch (approx. 1740 cm-1), along with C-O stretching bands. | Confirms the presence of key functional groups, particularly the newly formed ester linkage. |

Derivatization Strategies for Analytical and Mechanistic Studies

For quantitative analysis, especially at low concentrations in biological matrices, and for certain mechanistic studies, estrone and its esters are often chemically derivatized. Derivatization is a process where the molecule is reacted to add a chemical moiety that enhances its detectability or improves its chromatographic behavior. eiu.edu

The primary goals of derivatization in the context of analyzing estrone or its metabolites include:

Increasing Ionization Efficiency: For mass spectrometry-based methods (LC-MS/MS), adding a permanently charged group or a group that is easily ionizable can significantly enhance signal intensity. nih.gov

Improving Sensitivity: Enhanced ionization leads to lower limits of detection and quantification, which is crucial for analyzing trace amounts of the compound. nih.gov

Enhancing Chromatographic Separation: Modifying the polarity and volatility of the compound can improve its separation from other substances in gas chromatography (GC) or liquid chromatography (LC). eiu.edu

Several reagents have been developed for the derivatization of estrogens. These reagents typically target the hydroxyl group, although other functional groups can also be targeted.

| Derivatizing Agent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Phenolic Hydroxyl (C-3) | LC-MS/MS | Introduces a charged methylpyridinium group to enhance positive mode electrospray ionization. nih.govnih.gov |

| Dansyl Chloride | Phenolic Hydroxyl (C-3) | LC-MS/MS, Fluorescence Detection | Adds a fluorescent tag and improves ionization efficiency for mass spectrometry. thermofisher.com |

| Picolinoyl Chloride | Hydroxyl Groups | LC-MS/MS | Forms picolinoyl esters which show a high detection response in positive mode ESI-MS. nih.gov |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl Groups | GC-MS | Increases volatility and thermal stability for gas chromatography by forming trimethylsilyl (B98337) ethers. eiu.edu |

These derivatization strategies are essential tools for researchers studying the pharmacokinetics and metabolism of compounds like this compound, allowing for their accurate and sensitive measurement in complex samples.

Enzymatic Hydrolysis and Metabolic Fate of Estrone 3 Valerate

Hydrolysis of C-3 Esters in Biological Systems

The initial and rate-limiting step in the bioactivation of estrone (B1671321) 3-valerate is the cleavage of the valerate (B167501) ester at the C-3 position of the steroid nucleus. This hydrolysis is catalyzed by a class of enzymes known as esterases, which are ubiquitously distributed throughout the body.

Role of Esterases in the Conversion of Estrone 3-Valerate to Estrone

Esterases are a diverse group of hydrolase enzymes that cleave ester bonds. In the context of steroid esters like this compound, these enzymes are crucial for converting the inactive prodrug into its biologically active form, estrone. This enzymatic action typically occurs in various tissues, including the liver, blood, and target tissues themselves. wikipedia.org The hydrolysis of the ester linkage allows the liberated estrone to bind to estrogen receptors and elicit a hormonal response. The rate of this hydrolysis can be a determining factor in the duration and intensity of the estrogenic effect. cas.cz

Identification and Characterization of Putative this compound Esterases

While the general class of enzymes responsible for the hydrolysis of this compound is known to be esterases, the specific isoenzymes involved are not fully characterized. Carboxylesterases (EC 3.1.1.1) are considered primary candidates for this metabolic conversion. acs.org Studies on other steroid esters, such as those of prednisolone, have highlighted that the type and activity of these hydrolyzing enzymes can vary significantly between different species, which likely also applies to this compound. nih.gov Research on MCF-7 human breast cancer cells has identified estrogen-sensitive carboxyl esterases capable of hydrolyzing estradiol (B170435) esters, suggesting that similar enzymes could act on estrone esters. nih.gov Further research is needed to isolate and characterize the specific esterases that show high affinity and catalytic efficiency for this compound in human tissues.

Comparative Hydrolysis Kinetics with Other Steroid Esters (e.g., Estradiol 17-Valerate)

The rate of enzymatic hydrolysis can differ between various steroid esters, influencing their pharmacokinetic profiles. For instance, studies comparing estradiol valerate (an ester at the C-17 position) with other esters have shown that the nature of the esterified fatty acid and the position of esterification on the steroid backbone can affect the rate of cleavage. karger.comnih.gov Research on estradiol valerate indicates that it is rapidly hydrolyzed to 17β-estradiol. karger.comnih.govscienceopen.com It has been noted that 17-valerate esters may be metabolized faster than 3-valerate derivatives. This suggests that this compound might have a slower hydrolysis rate and potentially a longer duration of action compared to estradiol 17-valerate, although direct comparative kinetic data is limited. The study of hydrolysis kinetics of testosterone (B1683101) esters has been used as a model to understand the enzymatic hydrolysis of steroidal esters in the body. cas.cz

Subsequent Metabolism of Estrone Released from this compound

Following its release from the valerate ester, estrone is subject to further metabolic transformations that modulate its biological activity and facilitate its elimination from the body.

Interconversion between Estrone and Estradiol by 17β-Hydroxysteroid Dehydrogenases (17β-HSD)

Estrone and estradiol exist in a dynamic equilibrium within the body, a process mediated by the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes. wikipedia.orghormonebalance.org These enzymes catalyze the reversible conversion between the 17-keto group of estrone and the 17β-hydroxyl group of estradiol. wikipedia.orgacs.org

17β-HSD Type 1: This "estrogenic" isoform primarily catalyzes the reduction of estrone to the more potent estrogen, estradiol, in tissues like the ovaries, placenta, and breast. oncotarget.combioscientifica.comresearchgate.net

17β-HSD Type 2: Conversely, this "antiestrogenic" isoform favors the oxidation of estradiol back to the less potent estrone, and is widely expressed in tissues such as the liver, endometrium, and intestines. wikipedia.org

This interconversion is a critical control point in regulating the local and systemic estrogenic activity.

| Enzyme | Primary Function | Typical Location |

| 17β-HSD Type 1 | Converts estrone to estradiol (reductive) | Ovaries, Placenta, Breast |

| 17β-HSD Type 2 | Converts estradiol to estrone (oxidative) | Liver, Endometrium, Intestines |

Phase I Metabolic Transformations of Estrone (e.g., Hydroxylations by Cytochrome P450 Enzymes)

The primary route for the further metabolism and eventual elimination of estrone involves Phase I hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver. pharmgkb.orgnih.gov These reactions introduce hydroxyl groups at various positions on the estrone molecule, leading to the formation of catechol estrogens and other metabolites.

The major hydroxylation pathways include:

2-hydroxylation: Catalyzed mainly by CYP1A2 and CYP3A4 in the liver, and CYP1A1 in extrahepatic tissues, leading to the formation of 2-hydroxyestrone (B23517). nih.govoup.comoup.com

4-hydroxylation: Primarily mediated by CYP1B1, which is expressed in estrogen target tissues like the breast and uterus, forming 4-hydroxyestrone (B23518). nih.govoup.com

16α-hydroxylation: Catalyzed by CYP3A4 and CYP3A5, resulting in the production of 16α-hydroxyestrone. nih.gov

These hydroxylated metabolites can then undergo further Phase II conjugation reactions, such as sulfation and glucuronidation, which increase their water solubility and facilitate their excretion in the urine and feces. pharmgkb.orgfda.gov

| CYP Isoform | Primary Hydroxylation Product from Estrone |

| CYP1A2 | 2-hydroxyestrone oup.comoup.com |

| CYP3A4 | 16α-hydroxyestrone, 2-hydroxyestrone oup.comnih.gov |

| CYP1B1 | 4-hydroxyestrone nih.gov |

This compound, an esterified form of the estrogen estrone, is pharmacologically inactive itself and functions as a prodrug. Its metabolic activation is initiated by enzymatic hydrolysis. This process involves the cleavage of the valerate ester bond at the C-3 position of the steroid's A-ring. This reaction is catalyzed by non-specific esterase enzymes that are widely distributed throughout the body, particularly in the blood, liver, and other tissues. karger.comwikipedia.org

The hydrolysis of the ester results in the release of the biologically active hormone, estrone, and valeric acid. Following its liberation, estrone enters the body's pool of endogenous estrogens and undergoes the same metabolic fate as naturally produced estrone. The primary metabolic pathway for estrone is its interconversion with estradiol, a more potent estrogen. This reversible reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which are present in various tissues. inchem.orgnih.gov Estrone can be reduced to estradiol, or estradiol can be oxidized to estrone, creating a dynamic equilibrium between these two key estrogens. nih.gov

Phase II Conjugation Pathways of Estrone and Estradiol (e.g., Glucuronidation, Sulfation)

Following their formation and interconversion, estrone and estradiol are primarily inactivated and prepared for excretion through Phase II conjugation reactions. These pathways increase the water solubility of the steroid molecules, facilitating their elimination from the body, mainly via urine. biorxiv.orgdrugbank.com The two principal conjugation pathways for estrone and estradiol are glucuronidation and sulfation.

Glucuronidation is the process of attaching a glucuronic acid moiety to the steroid. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). biorxiv.org Research has identified specific UGT isoforms responsible for estrogen metabolism. UGT1A10, an extrahepatic enzyme found in the gastrointestinal tract, is highly active in the glucuronidation of estrone. researchgate.netnih.gov UGT2B7, on the other hand, is a key enzyme in the glucuronidation of 16α-hydroxyestrone, a metabolite of estrone. nih.gov The resulting products, such as estrone-3-glucuronide, are highly water-soluble and readily excreted. wikipedia.orgontosight.ai

Sulfation involves the transfer of a sulfonate group (SO₃⁻) to the estrogen molecule, a reaction catalyzed by sulfotransferase (SULT) enzymes. oup.com The primary enzyme responsible for the sulfation of estrogens is SULT1E1, also known as estrogen sulfotransferase. nih.gov This enzyme has a high affinity for both estrone and estradiol, converting them into their respective sulfate (B86663) esters. researchgate.net Estrone sulfate (E1S) is a particularly significant metabolite; it is the most abundant circulating estrogen in the body and has a long half-life, allowing it to serve as a large, stable reservoir from which active estrone can be regenerated by the action of steroid sulfatase (STS). hmdb.canih.govwikipedia.org

Table 1: Key Enzymes in Phase II Conjugation of Estrone and Estradiol

| Pathway | Enzyme Family | Key Isoform(s) | Primary Substrate(s) | Resulting Conjugate |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A10, UGT2B7 | Estrone, Estradiol, 16α-hydroxyestrone | Estrone-3-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | SULT1E1, SULT1A1 | Estrone, Estradiol | Estrone sulfate, Estradiol sulfate |

Distribution and Tissue-Specific Processing of this compound and its Metabolites in Preclinical Models

Following administration, the prodrug this compound and its subsequent metabolites undergo distribution throughout the body and are processed in a tissue-specific manner. The initial hydrolysis of the ester can occur in the blood and liver. karger.com Once liberated, estrone and its interconverted metabolite, estradiol, circulate in the bloodstream largely bound to transport proteins, primarily sex hormone-binding globulin (SHBG) and albumin. fda.gov This binding regulates their bioavailability for tissue uptake.

The distribution of these estrogens is not uniform; they tend to accumulate in higher concentrations in estrogen-responsive target organs that possess estrogen receptors, such as the uterus, ovaries, and mammary glands. fda.gov The metabolism of these estrogens also demonstrates significant tissue specificity, driven by the differential expression of metabolic enzymes in various organs.

Liver: The liver is a central site for estrogen metabolism. It expresses a wide array of both Phase I (e.g., cytochrome P450) and Phase II (UGTs, SULTs) enzymes. biorxiv.orgresearchgate.net A significant portion of orally administered estrogen esters undergoes extensive first-pass metabolism in the liver, where they are rapidly conjugated. nih.govscienceopen.com

Intestine: The intestinal mucosa is another critical site for metabolism, particularly for orally administered compounds. drugbank.com It is a primary location for the initial hydrolysis of the ester and subsequent first-pass metabolism. wikipedia.orgdrugbank.com The intestine expresses high levels of UGT enzymes, such as UGT1A10, contributing significantly to the glucuronidation of estrone before it enters systemic circulation. researchgate.netnih.gov

Kidney: The kidneys play a crucial role in the final elimination of the water-soluble estrogen conjugates. wikipedia.org They also possess metabolic capabilities, expressing enzymes like UGTs and SULTs that can contribute to the local conjugation of estrogens. biorxiv.orgresearchgate.net

Target Tissues (e.g., Breast, Endometrium): In peripheral target tissues, the balance between estrogen activation and inactivation is critical. These tissues can express steroid sulfatase (STS), which can hydrolyze estrone sulfate back into active estrone. nih.gov Conversely, they also express estrogen sulfotransferase (SULT1E1), which inactivates estrone through sulfation. nih.govnih.gov This local "intracrine" metabolism allows tissues to modulate their own exposure to active estrogens.

Studies in preclinical models have demonstrated this metabolic interplay. For instance, research using human liver and intestinal microsomes has highlighted the high capacity of the intestine to form estrone glucuronide, while the liver is more active in conjugating other estrogen metabolites. nih.gov

Table 2: Summary of Tissue-Specific Estrogen Processing

| Tissue | Key Metabolic Function(s) | Predominant Enzymes/Pathways |

|---|---|---|

| Liver | Major site of first-pass metabolism, conjugation | Cytochrome P450s, UGTs, SULTs |

| Intestine | Hydrolysis of esters, first-pass glucuronidation | Esterases, UGT1A10 |

| Blood | Transport, hydrolysis of esters | Albumin, SHBG, Esterases |

| Kidney | Excretion of conjugates, local conjugation | UGTs, SULTs |

| Peripheral Tissues | Local activation/inactivation (intracrinology) | Steroid Sulfatase (STS), SULT1E1 |

Molecular and Cellular Mechanisms of Action of Estrone 3 Valerate

Prodrug Mechanism: Dependence on Hydrolysis for Estrogenic Activity

Estrone (B1671321) 3-valerate itself is biologically inactive. Its estrogenic effects are entirely dependent on its in vivo hydrolysis to estrone and valeric acid. This enzymatic cleavage is the rate-limiting step for its activity.

Direct Receptor Binding Studies of Estrone 3-Valerate versus Estrone (Hypothetical)

Direct binding studies for this compound are not commonly reported in the literature, as it is understood to be a prodrug with negligible affinity for estrogen receptors (ERs). The bulky valerate (B167501) ester at the C3 position sterically hinders the molecule from fitting into the ligand-binding pocket of the ER.

In contrast, its active metabolite, estrone, does bind to ERs, albeit with a lower affinity than estradiol (B170435). Studies comparing the binding affinities of various estrogens have consistently shown that estrone's affinity for the estrogen receptor is significantly lower than that of 17β-estradiol. For instance, the affinity of estrone for human ERs has been reported to be approximately 3 to 4% of that of estradiol. wikipedia.org Another study found that in human cervical myometrium, ectocervical, and vaginal epithelium, estradiol had the highest affinity for the receptor protein, followed by estriol (B74026) and then estrone. nih.gov

A hypothetical direct receptor binding assay would be expected to yield the following results:

| Compound | Hypothetical Relative Binding Affinity for ERα (%) | Hypothetical Relative Binding Affinity for ERβ (%) |

|---|---|---|

| This compound | <0.1 | <0.1 |

| Estrone | ~3-4 | ~3-4 |

| 17β-Estradiol | 100 | 100 |

Cellular Uptake and Intracellular Processing of this compound

The cellular uptake of this compound is facilitated by its lipophilic nature, allowing it to passively diffuse across cell membranes. Once inside the cell, it is subject to the action of non-specific esterases, which are ubiquitously present in various tissues and blood. These enzymes hydrolyze the ester bond, releasing estrone and valeric acid. wikipedia.org This process is rapid and efficient. wikipedia.org

Following its release, estrone can then exert its biological effects. It is important to note that some tissues, particularly in hormone-dependent cancers, may have transporters for conjugated estrogens like estrone-3-sulfate, a different metabolite. plos.orgnih.gov However, the primary mechanism for the cellular entry of the synthetic ester, this compound, is believed to be passive diffusion. The intracellular conversion to estrone is a critical step for its estrogenic activity.

Estrogen Receptor (ER) Interactions Mediated by Estrone (after Hydrolysis)

Once hydrolyzed, estrone interacts with estrogen receptors to elicit a biological response. The nature and magnitude of this response are determined by several factors, including the relative binding affinity of estrone for different ER subtypes and the subsequent molecular events.

Relative Binding Affinities of Estrone for Estrogen Receptors (ERα and ERβ)

There are two main subtypes of nuclear estrogen receptors: ERα and ERβ. Estrone binds to both, but with differing affinities that can vary depending on the tissue and the specific study methodology. Some studies suggest that estrone preferentially binds to ERα. ub.eduwikipedia.org For example, one study reported that estrone has a preferential binding affinity for ERα over ERβ. oup.com In contrast, another study found the relative binding affinities of estrone for ERα and ERβ to be comparable, although much lower than that of 17β-estradiol. nih.gov

The following table summarizes findings on the relative binding affinity (RBA) of estrone for ERα and ERβ from a comparative study.

| Ligand | RBA for ERα (%) | RBA for ERβ (%) | Ratio of RBA (ERβ/ERα) |

|---|---|---|---|

| 17β-Estradiol | 100 | 100 | 1.0 |

| Estrone | 12 ± 1.5 | 14 ± 2.1 | 1.2 |

Data adapted from a study comparing the relative ligand affinities of various estrogens for ERα and ERβ. nih.gov A ratio greater than 1 indicates a higher affinity for ERβ.

Ligand-Dependent Activation of ERs and Gene Expression Modulation

The binding of estrone to an ER induces a conformational change in the receptor. oup.com This change facilitates the dissociation of heat shock proteins and allows the receptor to dimerize, forming either an ERα/ERα homodimer, an ERβ/ERβ homodimer, or an ERα/ERβ heterodimer. oup.comnih.gov

These dimerized receptors then translocate to the nucleus where they bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. nih.govoup.com This binding initiates the recruitment of a complex of coactivator proteins, which in turn leads to the modulation of gene transcription. oup.comnih.gov The biological response to estrone is therefore a direct consequence of the altered expression of these target genes. ER agonists like estrone promote the interaction of the ER with coactivator peptides. oup.com

Non-Genomic Actions of Estrogens Relevant to Cellular Pathways

In addition to the classical genomic pathway that involves gene transcription, estrogens can also elicit rapid, non-genomic effects. oup.comimrpress.com These actions are initiated at the cell membrane where a subpopulation of ERs is located. oup.comfrontiersin.org

Upon estrogen binding, these membrane-associated ERs can rapidly activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. oup.comfrontiersin.org These signaling pathways can, in turn, influence cellular processes and can also indirectly modulate gene expression by phosphorylating and activating other transcription factors. oup.com For instance, estrogens can activate endothelial nitric oxide synthase (eNOS) through these non-genomic pathways, leading to the production of nitric oxide. frontiersin.org This demonstrates a crosstalk between the non-genomic and genomic actions of estrogens. frontiersin.org

Influence on Cellular Signaling Pathways in Preclinical Models

This compound, as a prodrug of estradiol, exerts its biological effects following conversion to estradiol. The subsequent binding of estradiol to estrogen receptors (ERs) initiates a cascade of cellular events that modulate various signaling pathways. These actions are fundamental to the physiological and pharmacological effects of estrogens.

Effects on Estrogen-Responsive Cell Lines (e.g., MCF-7, if applicable)

The MCF-7 human breast cancer cell line is a well-established in vitro model for studying estrogen-responsive cancers due to its expression of estrogen receptors. Research has shown that estradiol esters, including valerate esters, can effectively stimulate estrogenic responses in MCF-7 cells. nih.gov

In preclinical studies, estradiol valerate has been utilized to promote the growth of MCF-7 cell xenografts in animal models, confirming its estrogenic activity in vivo. ibbj.orgresearchgate.net The growth-promoting effect is a direct consequence of the activation of estrogen receptors and the subsequent modulation of gene expression related to cell proliferation. researchgate.net

One study demonstrated that both valerate and stearate (B1226849) esters of estradiol were as effective as unesterified estradiol in stimulating the synthesis of an estrogen-sensitive carboxyl esterase and the incorporation of [3H]thymidine into DNA, a marker of cell proliferation. nih.gov This suggests that the intracellular hydrolysis of estradiol valerate to estradiol is an efficient process in these cells, leading to a full estrogenic response. nih.gov The study also pointed to an esterase-catalyzed exchange reaction occurring within the MCF-7 cells. nih.gov

The cellular proliferation of MCF-7 cells in response to estradiol valerate (10nM) has been evaluated using the MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation. researchgate.net

Modulation of Protein Synthesis and Cellular Growth Regulation (Mechanistic Focus)

The binding of estradiol (derived from this compound) to estrogen receptors initiates a cascade of events that profoundly impacts protein synthesis and cellular growth. Estrogens are known to stimulate the synthesis of RNA, DNA, and proteins, which are essential for cell proliferation and differentiation in target tissues. mdpi.com

Upon ligand binding, the estrogen receptor can translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes. drugbank.comwikipedia.org This genomic pathway is a primary mechanism through which estrogens control cellular functions.

Furthermore, estrogens can initiate rapid, non-genomic signaling pathways through membrane-associated estrogen receptors (mERs), including G protein-coupled estrogen receptor (GPER). wikipedia.orgimrpress.com These pathways can activate various protein kinases, such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt, leading to a rapid modulation of cellular processes independent of gene transcription. mdpi.comimrpress.comresearchgate.netmdpi.commdpi.comcreative-diagnostics.com

Key signaling pathways influenced by estrogen and its derivatives include:

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Estrogen can activate this pathway, leading to increased protein synthesis. frontiersin.org Studies have shown that estradiol can stimulate mTOR phosphorylation, a key regulator of protein translation, through GPR30 activation. frontiersin.org

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Estrogen can rapidly activate the MAPK/ERK cascade, contributing to its growth-promoting effects. imrpress.comresearchgate.netmdpi.comfrontiersin.org

Regulation of Cell Cycle Proteins: Estrogens can influence the expression of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression and proliferation. frontiersin.org

In the context of pituitary cells, estradiol has been shown to stimulate prolactin gene transcription through a mechanism that is independent of ongoing protein synthesis, suggesting a direct effect on the transcriptional machinery. nih.gov

Potential for Modulation of Estrogen Metabolism by this compound or its Derivatives

This compound itself is a prodrug and its primary metabolic fate is hydrolysis to estrone and valeric acid. Estrone is then subject to the same metabolic pathways as endogenously produced estrone. hormonebalance.orgfda.govdovepress.com

The key metabolic transformations of estrogens occur mainly in the liver. fda.gov Estrone can be reversibly converted to estradiol, the most potent endogenous estrogen. fda.gov Both estrone and estradiol can be hydroxylated to form catechol estrogens or converted to estriol, a major urinary metabolite. mdpi.comfda.gov These metabolites can then be conjugated with sulfates or glucuronides to increase their water solubility for excretion. hormonebalance.orgfda.gov

The esterification of the 17-hydroxyl group of estradiol with valeric acid to form estradiol valerate is a strategy to prevent its metabolism to estrone until hydrolysis occurs. hormonebalance.org Similarly, the valerate ester at the 3-position of estrone in this compound would need to be cleaved before the steroid can be further metabolized.

Some studies have investigated the effects of estradiol and its metabolites on various cellular processes. For instance, in coronary artery endothelial cells, estradiol and its metabolites, but not estrone, were found to inhibit endothelin-1 (B181129) synthesis through an estrogen receptor-independent mechanism. ahajournals.org This suggests that the metabolic products of estrogens can have biological activities that are distinct from the parent compounds.

The metabolism of estrogens can also be influenced by various factors, including other drugs. For example, the metabolism of estradiol valerate can be affected by substances that induce or inhibit cytochrome P450 enzymes, which are involved in estrogen metabolism. drugbank.com

Analytical Methodologies for Estrone 3 Valerate and Its Metabolites in Research Settings

Sample Preparation Techniques for Biological Matrices (e.g., Extraction from Tissue Homogenates, Cell Lysates)

The initial and critical step in the analysis of Estrone (B1671321) 3-Valerate and its metabolites from complex biological matrices like tissue homogenates and cell lysates is sample preparation. The primary goal is to isolate the analytes of interest from interfering substances such as proteins, lipids, and salts, and to concentrate them for subsequent analysis.

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between two immiscible liquid phases. For estrogens, organic solvents like diethyl ether or a mixture of ethyl acetate (B1210297) and hexane (B92381) are frequently used to extract the compounds from the aqueous biological sample. nih.govanapharmbioanalytics.com LLE is effective but can be labor-intensive and may require large volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE has become a favored method due to its efficiency, selectivity, and potential for automation. researchgate.net It utilizes a solid sorbent material packed into a cartridge or well plate to selectively adsorb the analytes from the liquid sample. The interfering components are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. Various sorbent chemistries, such as C18 or polymeric phases, can be used depending on the specific properties of the analytes and the matrix.

Protein Precipitation: For samples with high protein content, such as plasma or cell lysates, protein precipitation is often the first step. nih.govuliege.be This is typically achieved by adding an organic solvent like acetonitrile (B52724) or an acid like trichloroacetic acid to denature and precipitate the proteins. After centrifugation, the supernatant containing the analytes can be further purified or directly analyzed.

Accelerated Solvent Extraction (ASE) and Pressurized Liquid Extraction (PLE): These techniques use elevated temperatures and pressures to enhance the efficiency and speed of extraction from solid or semi-solid samples like tissues. researchgate.net

Gel Permeation Chromatography (GPC): Particularly useful for samples with high lipid content, such as adipose tissue, GPC separates molecules based on their size. researchgate.netresearchgate.net This allows for the effective removal of large lipid molecules from the smaller steroid analytes.

Immunoaffinity Chromatography: This highly selective technique uses antibodies specific to the target analytes (or a class of compounds) immobilized on a solid support to capture them from the sample matrix. researchgate.net This method offers excellent cleanup and enrichment, significantly reducing matrix effects in subsequent analyses. researchgate.net

The choice of sample preparation technique depends on several factors, including the nature of the biological matrix, the concentration of the analytes, and the requirements of the subsequent analytical instrumentation. Often, a combination of these techniques is employed to achieve the desired level of cleanliness and concentration. nih.govresearchgate.net

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are used to separate Estrone 3-Valerate and its metabolites from each other and from any remaining matrix components before detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroid hormones. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating estrogens.

| Parameter | Typical Conditions for this compound Analysis |

| Column | C18 or Phenyl columns are frequently used. researchgate.netresearchgate.netbepls.com |

| Mobile Phase | A mixture of acetonitrile and water or methanol (B129727) and water is common. researchgate.netresearchgate.netbas.bg Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of multiple metabolites with different polarities. bas.bg |

| Flow Rate | Typically in the range of 0.8 to 1.0 mL/min. researchgate.netresearchgate.net |

| Detection | UV detection is possible, with wavelengths around 220 nm, 230 nm, or 280 nm being used. researchgate.netresearchgate.netbas.bg However, for complex biological samples, more selective detectors are required. |

A validated RP-HPLC method for the determination of Estradiol (B170435) Valerate (B167501) in bulk and pharmaceutical formulations used a µ Bondapak Phenyl column with a mobile phase of acetonitrile and water (80:20 v/v) at a flow rate of 0.8 mL/min and UV detection at 220 nm. researchgate.netresearchgate.net The retention time for Estradiol Valerate was found to be 2.262 minutes. researchgate.netresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for steroid analysis, known for its high resolution. However, a significant consideration for GC analysis of estrogens is their low volatility and the presence of polar functional groups.

Derivatization: To overcome these limitations, derivatization is a necessary step to convert the analytes into more volatile and thermally stable compounds. researchgate.net Common derivatization reagents for estrogens include silylating agents (e.g., BSTFA) or acylating agents. nih.govfda.gov This process also often improves the chromatographic peak shape and detection sensitivity. rsc.org

Columns: Fused silica (B1680970) capillary columns with non-polar or medium-polarity stationary phases, such as those with a phenyl-methylpolysiloxane coating, are typically used. bas.bg

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) has become the gold standard for the quantification of steroids in biological matrices due to its exceptional sensitivity and selectivity. nih.govhelsinki.fi It is most powerfully employed when coupled with a chromatographic separation technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

LC-MS/MS is the preferred method for quantifying low concentrations of this compound and its metabolites in complex biological samples. helsinki.fitandfonline.com

Principle: In LC-MS/MS, the analytes are first separated by HPLC and then introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer (often a triple quadrupole), a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then one or more specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity, minimizing interference from co-eluting matrix components. nih.govuliege.be

Derivatization for Enhanced Sensitivity: To further enhance sensitivity, especially for estrogens which can have poor ionization efficiency, derivatization may be employed. nih.govresearchgate.net Dansyl chloride is a common derivatizing agent that adds a readily ionizable group to the phenolic hydroxyl of estrogens, significantly improving their signal in the mass spectrometer. nih.govuliege.benih.gov

Lower Limits of Quantification (LLOQ): With modern LC-MS/MS methods, it is possible to achieve LLOQs in the low picogram per milliliter (pg/mL) range for estrogens in plasma. anapharmbioanalytics.comresearchgate.net For instance, a method for estrone and 17β-estradiol achieved LLOQs of 5 pg/mL and 2 pg/mL, respectively. anapharmbioanalytics.com

Isotope Dilution Mass Spectrometry for Quantitative Accuracy

For the highest level of quantitative accuracy, isotope dilution mass spectrometry is the definitive method. This technique is often used in the development of reference measurement procedures. researchgate.net

Principle: A known amount of a stable isotope-labeled version of the analyte (e.g., deuterated or ¹³C-labeled this compound) is added to the sample as an internal standard at the very beginning of the sample preparation process. nih.govpsu.edu This internal standard is chemically identical to the analyte and therefore behaves identically during extraction, chromatography, and ionization. nih.gov Any sample loss during the procedure will affect both the analyte and the internal standard equally.

Quantification: The concentration of the endogenous analyte is determined by measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. researchgate.net This ratio is then compared to a calibration curve prepared with known amounts of the analyte and internal standard. This approach corrects for variations in sample recovery and matrix effects, leading to highly accurate and precise results. The use of stable isotope-labeled internal standards is considered essential for reliable quantification of low-level analytes in complex matrices by LC-MS/MS. researchgate.net

Development and Validation of Assays for Research Applications (e.g., in vitro metabolism studies, ex vivo analysis of animal tissues)

The development and validation of robust analytical methodologies are fundamental for investigating the biotransformation and tissue distribution of this compound in research settings. As this compound is a prodrug, it is rapidly hydrolyzed by esterases in biological matrices to form its active metabolite, estrone, and valeric acid. wikipedia.org Consequently, research assays are primarily designed to quantify estrone and its subsequent metabolites. These studies are crucial for understanding the compound's metabolic fate and its concentration in specific tissues, providing insights into its pharmacological activity.

Methodologies for these research applications must be highly sensitive and specific, given the complex nature of biological samples and the typically low concentrations of steroid hormones. biorxiv.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for these analyses, offering superior selectivity and sensitivity compared to older methods like immunoassays, which can suffer from cross-reactivity and a lack of specificity. nih.govnih.gov

In Vitro Metabolism Studies

In vitro systems, such as liver microsomes and cell-based assays, are instrumental in elucidating the metabolic pathways of estrone, the active metabolite of this compound. These studies help identify the enzymes involved in its metabolism and characterize the resulting metabolites.

A common approach involves incubating the parent compound (estrone) with liver microsomes from humans or preclinical animal species (e.g., rats) in the presence of necessary cofactors like NADPH. mdpi.com The resulting mixture is then analyzed to identify and quantify the metabolites formed. For instance, LC-MS/MS methods are developed to detect hydroxylated metabolites, such as 2-hydroxyestrone (B23517) (2-OHE1) and 4-hydroxyestrone (B23518) (4-OHE1), which are known products of cytochrome P450 (CYP) enzyme activity (e.g., CYP1A1, CYP1B1). researchgate.net

The development of such an assay involves several key steps:

Sample Preparation: This often includes protein precipitation to remove larger molecules, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest from the incubation matrix. thermofisher.com

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the parent compound from its various metabolites. fda.gov Reversed-phase columns, such as C18, are commonly employed. fda.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification. nih.gov This involves monitoring specific precursor-to-product ion transitions for each analyte, ensuring high selectivity. fda.gov

Method Validation: The assay is validated according to established guidelines to ensure its reliability. Validation parameters include specificity, linearity, accuracy, precision (both intra- and inter-day), sensitivity (Lower Limit of Quantification, LLOQ), and stability under various conditions (e.g., freeze-thaw, benchtop). fda.gov

A study focused on developing and validating an LC-MS/MS method for estrone-3-sulfate, a major metabolite of estrone, for use in in vitro uptake transporter assays provides a relevant example. fda.gov The method was validated for use in cell-lysate matrices from human embryonic kidney (HEK293) cells. fda.gov

Table 1: Example Validation Parameters for an LC-MS/MS Assay for Estrone-3-Sulfate in an In Vitro Cell-Lysate Matrix

| Parameter | Methodology / Finding | Reference |

|---|---|---|

| Analytical Technique | Triple Quadrupole LC-MS/MS with negative electrospray ionization (ESI) | fda.gov |

| Chromatography | BEH C18-Acquity UPLC column | fda.gov |

| Ion Transition (MRM) | m/z 349.2 > 269.25 | fda.gov |

| Linearity Range | 3–150 nM | fda.gov |

| Accuracy (Cell-Lysate) | 106.5 ± 1% | fda.gov |

| Precision (RSD%, Cell-Lysate) | <5% | fda.gov |

| Matrix | Human Embryonic Kidney (HEK293) cell lysate | fda.gov |

Ex Vivo Analysis of Animal Tissues

Ex vivo analysis involves measuring the concentration of estrone and its metabolites in tissues and biological fluids collected from animals previously administered this compound. This is critical for understanding the compound's tissue distribution and accumulation. Common matrices for analysis include plasma, serum, and specific organs like the liver or adipose tissue, where estrogen metabolism is prominent. dovepress.commdpi.com

The development of assays for ex vivo tissue analysis follows similar principles to in vitro methods but must overcome additional challenges related to the complexity and variability of the tissue matrix. Sample preparation is often more rigorous, requiring homogenization of solid tissues followed by extensive clean-up procedures to minimize matrix effects that can interfere with MS detection. mst.dk

For example, a validated LC-MS method was developed for the simultaneous quantification of estrone, estradiol, and estrone-3-sulfate in the serum of mares and American bisons. nih.gov The sample preparation involved a simple protein precipitation followed by derivatization with dansyl chloride to enhance the ionization efficiency and sensitivity of the analytes. nih.govthermofisher.com

Table 2: Details of a Validated LC-MS Method for Estrogen Analysis in Animal Serum

| Parameter | Methodology / Finding | Reference |

|---|---|---|

| Analytes | Estrone (E1), Estradiol (E2), Estrone-3-Sulfate (E3S) | nih.gov |

| Sample Preparation | Protein precipitation followed by derivatization with dansyl chloride | nih.gov |

| Detection | Triple-quadrupole mass spectrometer in MRM mode | nih.gov |

| Lower Limit of Quantification (LLOQ) - Estrone | 2 pg/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) - Estrone-3-Sulfate | 0.5 ng/mL | nih.gov |

| Validation Criteria (Precision & Accuracy) | Relative standard deviation <15% and relative bias <15% | nih.gov |

| Animal Models | Mare, American Bison | nih.gov |

These validated methods provide the necessary tools for researchers to conduct detailed pharmacokinetic and pharmacodynamic studies, linking tissue-specific concentrations of estrone and its metabolites to biological effects in various animal models.

Preclinical Research Models for Investigating Estrone 3 Valerate

In Vitro Cellular Models for Hydrolysis and Bioactivity Assessment

In vitro models are crucial for the initial characterization of the hydrolysis of estrone (B1671321) 3-valerate and for assessing the bioactivity of its resulting metabolites. These models allow for controlled experiments to determine the enzymatic processes involved and the cellular responses to the liberated estrogen.

Cell Lines Expressing Esterases and Estrogen Receptors

Cell lines that endogenously express both esterase enzymes and estrogen receptors (ERs) are invaluable tools for studying the bioactivation and downstream effects of estrone 3-valerate. The human breast cancer cell line, MCF-7, is a well-established model for this purpose. nih.govscience.gov These cells possess the necessary intracellular esterases to hydrolyze the valerate (B167501) ester, releasing the active estrogen, and also express both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which mediate the genomic effects of estrogens. nih.govnih.gov

The hydrolysis of estrogen esters in MCF-7 cells is a critical step for their biological activity. Studies have demonstrated that esters of estradiol (B170435), such as the valerate and stearate (B1226849) forms, are as effective as unesterified estradiol in stimulating DNA synthesis and esterase synthesis in these cells, which is consistent with a model where intracellular esterases generate the active hormone from the exogenous ester. nih.gov The presence of steroidal esters in hormonally sensitive tissues underscores the importance of these esterases in converting biologically inactive forms to their potent parent compounds.

The estrogenic activity of the released estrone can be quantified through various assays in these cell lines. For instance, the proliferation of MCF-7 cells is an estrogen-dependent process and can be used as a measure of estrogenic effect. science.gov Furthermore, the expression of estrogen-responsive genes, such as the trefoil factor 1 (TFF1, also known as pS2), can be measured to confirm the activation of estrogen receptors. nih.gov

Interactive Data Table: Characteristics of MCF-7 Cells as a Model for this compound Research

| Feature | Description | Relevance to this compound Research |

| Esterase Activity | Present in the cytoplasmic fraction, capable of hydrolyzing estrogen esters. nih.gov | Enables the conversion of the inactive prodrug, this compound, to active estrone. |

| Estrogen Receptors | Express both ERα and ERβ. nih.govnih.gov | Allows for the study of receptor-mediated downstream signaling pathways upon estrone exposure. |

| Estrogen-Dependent Proliferation | Cell growth is stimulated by estrogens. science.gov | Provides a quantifiable endpoint to assess the bioactivity of estrone released from the ester. |

| Estrogen-Responsive Gene Expression | Upregulates genes like pS2 in response to estrogen. nih.gov | Offers a molecular marker for the activation of estrogenic signaling pathways. |

Enzyme Inhibition Studies to Elucidate Metabolic Pathways

Interestingly, studies on estradiol esters in MCF-7 cells have suggested the existence of distinct esterases for short-chain and long-chain fatty acid esters. While the hydrolysis of estradiol acetate (B1210297) is stimulated by estradiol treatment, the hydrolysis of longer-chain esters like estradiol valerate is not, indicating that different enzymes may be involved. oup.com

Furthermore, compounds like trifluoromethylketones have been identified as potent inhibitors of carboxylesterases, the class of enzymes likely responsible for the hydrolysis of this compound. metabolomics.seresearchgate.net These inhibitors can be used to confirm the role of carboxylesterases in the metabolic activation of the prodrug and to study the kinetics of this process. For example, estradiol valerate has been shown to be a competitive inhibitor of esterase 1 in mouse plasma, suggesting it is a substrate for this enzyme. nih.gov

In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Principles (Mechanistic Focus)

In vivo animal models are essential for understanding the complete pharmacokinetic and pharmacodynamic profile of this compound in a complex biological system. These models allow for the investigation of its absorption, distribution, metabolism, and excretion (ADME), as well as its systemic and tissue-specific effects.

Studies in Rodents (e.g., Ovariectomized Models for Estrogen Responsiveness)

Ovariectomized (OVX) rodents, typically rats or mice, are the gold standard for studying estrogen responsiveness in the absence of endogenous ovarian hormones. karger.comnih.gov This model allows for the controlled administration of exogenous estrogens like this compound and the subsequent measurement of their effects. Following ovariectomy, female rodents exhibit a significant decrease in uterine weight and changes in the vaginal epithelium, which can be reversed by estrogen replacement. karger.com

The administration of estradiol valerate to OVX rats has been shown to restore the estrous cycle, prevent the atrophy of the uterus and vagina, and increase circulating estrogen levels. nih.gov These models are also used to study the effects of estrogens on other tissues, such as bone, the central nervous system, and the cardiovascular system. For example, studies in OVX rats have investigated the effects of estradiol valerate on neuroendocrine markers like allopregnanolone (B1667786) and beta-endorphin (B3029290) in the brain. nih.gov

Assessment of this compound Conversion to Estrone in Animal Tissues and Fluids

Following administration, this compound is expected to be rapidly hydrolyzed to estrone in various tissues and fluids. The primary sites of this conversion are the intestine and the liver, due to the high concentration of esterase enzymes in these tissues. fda.govdrugbank.com The released estrone then enters the systemic circulation and can be further metabolized to estradiol, the most potent endogenous estrogen. fda.gov

Pharmacokinetic studies in rats have detailed the distribution of estradiol (the downstream metabolite of estrone) in various tissues after administration. Following intragastric administration, the concentration of estradiol in the liver is significantly higher than after intravenous administration, highlighting the extensive first-pass metabolism. inchem.orgoup.com

Interactive Data Table: Pharmacokinetic Parameters of Estradiol Valerate Metabolites in Ovariectomized Rats

| Parameter | Estradiol | Estrone | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 days | ~2 days | dtic.mil |

| Duration of Elevated Levels (5mg IM dose) | 7-8 days | 7-8 days | dtic.mil |

| Primary Metabolites | Estrone, Estrone sulfate (B86663) | Estradiol, Estriol (B74026) | fda.govdrugbank.com |

| Tissue Distribution | High concentration in the liver following oral administration. Also found in the uterus, brain, and kidneys. | Found in circulation and various tissues following estradiol administration. | inchem.orgoup.com |

Note: The data presented is for estradiol valerate, which is metabolized to estradiol and then to estrone. The pharmacokinetic profile of this compound is expected to be similar following its initial hydrolysis to estrone.

Investigation of Downstream Molecular and Cellular Responses in Target Organs of Animal Models

The administration of this compound to ovariectomized animal models elicits a range of molecular and cellular responses in estrogen-sensitive target organs, such as the uterus, vagina, and brain. These responses are mediated by the binding of its active metabolites, estrone and estradiol, to estrogen receptors.

A hallmark of estrogenic activity in the uterus is an increase in wet weight and the proliferation of endometrial cells. oup.comoup.com This is accompanied by changes in the expression of estrogen-responsive genes. For example, the expression of the proto-oncogene c-Fos is rapidly and transiently induced in the uterus following estrogen administration. psu.edu Studies in OVX rats have shown that estradiol treatment increases feeding-induced c-Fos expression in brain regions involved in the control of food intake, such as the nucleus of the solitary tract (NTS) and the paraventricular nucleus of the hypothalamus (PVN). nih.gov

Estrogen treatment also regulates the expression of the estrogen receptors themselves. In the rat uterus, estradiol has been shown to initially downregulate ERα mRNA and protein levels in the luminal and glandular epithelium, followed by a subsequent increase. psu.edu In OVX rats treated with estradiol valerate, the expression of both ERα and ERβ is upregulated in the uterus and vagina. nih.gov

Gene expression profiling studies in the uteri of ovariectomized mice treated with estradiol have identified a large number of regulated genes involved in various biological processes, including cell proliferation, apoptosis, and immune response. oup.comnih.gov These studies provide a comprehensive view of the molecular changes that underlie the physiological effects of estrogens.

Interactive Data Table: Examples of Downstream Responses to Estradiol Valerate in Ovariectomized Rodents

| Target Organ | Molecular/Cellular Response | Method of Assessment | Reference |

| Uterus | Increased wet weight | Gravimetric analysis | oup.comoup.com |

| Uterus | Increased expression of ERα and ERβ | Immunohistochemistry, Western Blot, Real-time PCR | nih.gov |

| Uterus | Induction of c-Fos gene expression | In situ hybridization, RT-PCR | psu.edu |

| Vagina | Increased expression of ERα and ERβ | Immunohistochemistry, Western Blot, Real-time PCR | nih.gov |

| Brain (NTS, PVN) | Increased feeding-induced c-Fos expression | Immunohistochemistry | nih.gov |

| Brain (Hypothalamus) | Restoration of gene expression profiles altered by ovariectomy | RNA sequencing, qPCR | mdpi.com |

Comparative Research and Theoretical Considerations

Comparison with Estrone (B1671321) Itself in Terms of Biological Availability and Activity Profiles (Preclinical)

The esterification of a steroid, such as the addition of a valerate (B167501) group to the 3-hydroxyl position of estrone to form estrone 3-valerate, fundamentally alters its physicochemical properties, which in turn influences its biological availability and activity profile. As a prodrug, this compound is itself biologically inactive, possessing a significantly lower affinity for estrogen receptors compared to its parent compound, estrone. wikipedia.org The estrogenic effects are exerted only after the valerate ester is cleaved by enzymes known as esterases, releasing free estrone.

The primary advantage of esterification is the potential to enhance oral bioavailability and prolong the duration of action. Unmodified estrone, when administered orally, has very low bioavailability due to extensive first-pass metabolism in the liver. iiab.me Esterification at the 3-position can protect the molecule from immediate degradation, allowing for greater absorption from the gastrointestinal tract. Following absorption, this compound would enter circulation and be gradually hydrolyzed by esterases in the blood and various tissues to release active estrone. This process of gradual hydrolysis is expected to result in a more sustained release of estrone and a longer biological half-life compared to the administration of estrone itself.

In preclinical animal models, while direct comparative studies on this compound are not extensively documented, the principles of steroid esterification suggest a more favorable pharmacokinetic profile. For instance, after oral administration, this compound would likely lead to more stable plasma concentrations of estrone over time, avoiding the sharp peaks and troughs observed with oral estrone administration. inchem.org This sustained release could translate to a more consistent biological activity profile. The estrogenic activity of estrone is considerably lower than that of estradiol (B170435). news-medical.net However, a sustained presence of estrone could still elicit significant physiological responses in target tissues.

| Feature | Estrone | This compound (Predicted Preclinical Profile) |

| Form | Active Hormone | Prodrug |

| Oral Bioavailability | Very Low iiab.me | Potentially Increased |

| Metabolism | Rapid first-pass metabolism iiab.me | Protection from immediate first-pass metabolism |

| Release Profile | Rapid absorption and elimination | Gradual hydrolysis and sustained release |

| Plasma Concentrations | Sharp peaks and troughs | More stable and sustained levels |

| Biological Activity | Direct, but short-lived after oral administration | Indirect (requires hydrolysis), potentially prolonged duration |

Comparison with Other Steroid Esters (e.g., Estradiol Esters, Estrone Sulfate)

The enzymatic hydrolysis of steroid esters is a critical step for their biological activity and is dependent on the type of ester, its position on the steroid nucleus, and the specific esterases present in different tissues. oup.com Esterases exhibit varying degrees of specificity for different steroid esters. For example, studies on estradiol esters have shown that the rate of hydrolysis can differ based on the length of the ester chain; estradiol acetate (B1210297) is hydrolyzed more rapidly than estradiol valerate, which in turn is hydrolyzed faster than estradiol stearate (B1226849). nih.gov

It is hypothesized that this compound would be a substrate for the same general esterases that hydrolyze other steroid esters, such as those found in the liver, blood, and target tissues. However, the rate of hydrolysis of a 3-position ester on the A-ring of the steroid may differ from that of a 17-position ester on the D-ring, as is common with estradiol esters like estradiol valerate. Some evidence suggests that esters at the 17-position are metabolized more rapidly than those at the 3-position. This implies that this compound might have a slower hydrolysis rate and consequently a longer duration of action compared to an equivalent 17-ester.

In comparison to estrone sulfate (B86663), another major circulating estrogen conjugate, the cleavage mechanism is different. Estrone sulfate is hydrolyzed by sulfatases, not esterases. wikipedia.org The balance between sulfatase and sulfotransferase activity in various tissues regulates the local conversion of estrone sulfate to estrone. wikipedia.org This distinct enzymatic pathway suggests that the tissue-specific activation of this compound could differ from that of estrone sulfate.

In animal models, the pharmacokinetics of steroid esters are largely influenced by their lipophilicity and rate of hydrolysis. The valerate ester of estrone increases its lipophilicity, which, when administered via intramuscular injection, would allow for the formation of a depot in the muscle tissue, leading to a slow and sustained release into the circulation. wikipedia.org This principle is well-established for estradiol esters like estradiol valerate and estradiol cypionate. wikipedia.orgnih.gov

When administered orally, the increased stability of this compound during first-pass metabolism would be the primary pharmacokinetic advantage over unmodified estrone. Compared to estradiol valerate, which is rapidly hydrolyzed to estradiol, wikipedia.orgdovepress.com the potentially slower hydrolysis of the 3-valerate ester could lead to a different pharmacokinetic profile, possibly with a delayed peak concentration and a longer elimination half-life of the parent steroid.

| Compound | Parent Steroid | Cleavage Enzyme | Key Pharmacokinetic Feature (Preclinical) |

| This compound | Estrone | Esterase | Sustained release from depot injection; potential for improved oral bioavailability with slower hydrolysis. |

| Estradiol Valerate | Estradiol | Esterase | Rapid hydrolysis to estradiol; well-established sustained release from depot injection. wikipedia.orgdovepress.com |

| Estrone Sulfate | Estrone | Sulfatase | Acts as a large circulating reservoir with a long half-life, requiring enzymatic conversion to become active. wikipedia.orgkup.at |

Theoretical Applications and Hypotheses for Future Research on this compound

The unique theoretical profile of this compound opens several avenues for future research. Given the limited specific data on this compound, the following hypotheses warrant investigation:

Hypothesis 1: Optimized Oral Estrogen Therapy. It is hypothesized that oral this compound could provide a more favorable pharmacokinetic profile than currently available oral estrogens. By potentially having a slower, more controlled rate of hydrolysis compared to estradiol valerate, it might offer more stable serum levels of estrone and subsequently estradiol, potentially reducing side effects associated with fluctuating hormone levels. Future research should involve direct comparative pharmacokinetic studies in animal models against oral estrone and estradiol valerate.

Hypothesis 2: Tissue-Specific Estrogenic Action. The distribution and activity of esterases and sulfatases vary between tissues. It is hypothesized that the reliance of this compound on esterase activity for its activation could lead to a different pattern of tissue-specific estrogenic effects compared to estrone sulfate. Research could explore the relative expression of relevant esterases in target tissues like bone, breast, and uterine tissue to predict and then confirm the local estrogenic impact of this compound.

Hypothesis 3: Long-Acting Injectable Formulation. Building on the principles of other steroid esters, it is hypothesized that an intramuscular formulation of this compound could serve as a long-acting source of estrone. The slower hydrolysis of the 3-ester compared to 17-esters could theoretically provide an even longer duration of action than estradiol valerate. Preclinical studies in animal models, such as castrated rats, could be designed to measure the duration of estrogenic effects (e.g., uterotrophic assay) following a single injection. mdpi.com

Hypothesis 4: Role in Modulating Cognitive Function. Estrogens are known to influence cognitive processes, and this has been linked to cholinergic pathways. oup.com It is hypothesized that a stable, long-acting supply of estrone from this compound could have distinct effects on neurotransmitter systems and cognitive performance in preclinical models of menopause. Future studies could investigate the impact of chronic this compound administration on memory and learning tasks in ovariectomized rodents.

Further research is essential to validate these hypotheses and to fully characterize the preclinical profile of this compound, which remains a scientifically intriguing yet underexplored estrogen ester.

Future Directions and Unanswered Questions in Estrone 3 Valerate Research

Elucidation of Specific Esterases Responsible for Hydrolysis